molecular formula C12H11Cl2NO2 B13200524 1-(1-acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one

1-(1-acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one

Cat. No.: B13200524
M. Wt: 272.12 g/mol
InChI Key: XSAIZJDLBHCZDK-UHFFFAOYSA-N
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Description

1-(1-Acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with an indole core, acetyl group, and two chlorine atoms, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Final Coupling: The final step involves coupling the chlorinated indole with a suitable chloroethanone derivative under basic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Oxidation Reactions: The indole core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alcohols), solvents (DMF, DMSO), bases (triethylamine, sodium hydroxide).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, ethanol).

Major Products:

    Substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of oxo derivatives of the indole core.

    Reduction: Formation of reduced derivatives of the compound.

Scientific Research Applications

1-(1-Acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets in cells.

    Chemical Biology: The compound serves as a tool to investigate the structure-activity relationships of indole derivatives.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one: Lacks the chlorine atom at the 6-position.

    1-(1-Acetyl-6-chloro-1H-indol-5-yl)-2-chloroethan-1-one: Lacks the dihydro structure.

    1-(1-Acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one: Has a bromine atom instead of chlorine at the ethanone position.

Uniqueness: 1-(1-Acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one is unique due to its specific substitution pattern and the presence of both acetyl and chlorine groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H11Cl2NO2

Molecular Weight

272.12 g/mol

IUPAC Name

1-(1-acetyl-6-chloro-2,3-dihydroindol-5-yl)-2-chloroethanone

InChI

InChI=1S/C12H11Cl2NO2/c1-7(16)15-3-2-8-4-9(12(17)6-13)10(14)5-11(8)15/h4-5H,2-3,6H2,1H3

InChI Key

XSAIZJDLBHCZDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)Cl)C(=O)CCl

Origin of Product

United States

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